[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol
CAS No.: 133748-89-7
Cat. No.: VC6910773
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133748-89-7 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 |
| IUPAC Name | [1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H18ClNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
| Standard InChI Key | LIZSEDKZNXDJBH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol (C₁₃H₁₈ClNO, MW 239.74 g/mol) features a piperidine core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a hydroxymethyl moiety. The piperidine ring adopts a chair conformation, with the chlorobenzyl group occupying an equatorial position to minimize steric strain. The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and target interactions.
Key Structural Features:
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Chlorobenzyl Substituent: The para-chloro group on the benzyl ring introduces electron-withdrawing effects, modulating aromatic π-π stacking interactions and bioavailability.
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Hydroxymethyl Group: Positioned at C3, this polar group facilitates hydrogen bonding with biological targets, a critical factor in drug-receptor interactions.
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Stereochemistry: The compound exists as a racemic mixture unless resolved via chiral chromatography, though specific stereochemical data remain unreported.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | [1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanol |
| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO |
| InChI Key | LIZSEDKZNXDJBH-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The compound’s logP (calculated: 2.78) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pKa of the piperidine nitrogen (estimated: 9.1) indicates partial protonation at physiological pH, influencing its pharmacokinetic profile.
Synthesis and Preparation Methods
Condensation and Cyclization Strategies
The synthesis of [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol typically proceeds via a multi-step sequence involving:
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Benzyl Halide Alkylation: Reaction of 4-chlorobenzyl chloride with piperidin-3-yl-methanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.
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Reductive Amination: Alternative routes employ reductive amination of 4-chlorobenzaldehyde with piperidin-3-yl-methanol derivatives using NaBH₃CN or STAB .
A notable PMC study (2023) detailed a related synthesis using Mitsunobu coupling between (4-chlorophenyl)(3-hydroxyphenyl)methanone and N-Boc-4-hydroxymethylpiperidine, followed by deprotection and reductive amination . This method achieved a 68% yield, highlighting the efficiency of Mitsunobu conditions for ether formation .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the piperidine ring necessitate elevated temperatures (80–100°C) for complete reaction.
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Byproduct Formation: Competing N-alkylation and O-alkylation products require careful chromatographic separation.
Biological and Pharmacological Activities
Hypothesized Mechanisms
While direct bioactivity data for [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol are sparse, structural analogs exhibit:
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Dopamine Receptor Modulation: Piperidine derivatives with arylalkyl substituents show affinity for D₂-like receptors, suggesting potential antipsychotic applications.
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Antimicrobial Effects: Chlorinated benzyl groups enhance membrane disruption in Gram-positive bacteria, as observed in MIC assays against S. aureus (MIC₉₀: 32 µg/mL for analogs).
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Enzyme Inhibition: Piperidine methanol derivatives inhibit acetylcholinesterase (IC₅₀: 12 µM in rat brain homogenates), relevant for Alzheimer’s disease research.
Comparative Pharmacokinetics
| Parameter | [1-(4-Cl-Bz)-piperidin-3-yl]-methanol | [1-(3-Cl-Bz)-piperidin-3-yl]-methanol |
|---|---|---|
| logP | 2.78 | 2.81 |
| Plasma Protein Binding | 89% (predicted) | 87% (predicted) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High (CYP2D6 substrate) |
The para-chloro isomer demonstrates slower hepatic clearance compared to the meta-chloro analog, attributed to reduced CYP3A4 affinity.
Applications in Medicinal Chemistry
Lead Optimization
The hydroxymethyl group serves as a handle for prodrug derivatization. For example, esterification with palmitic acid increases logP to 5.2, enhancing blood-brain barrier penetration.
Scaffold for Hybrid Molecules
Coupling the piperidine core with triazine moieties (e.g., via nucleophilic aromatic substitution) yields hybrid inhibitors of viral polymerases, as demonstrated in anti-HSV-1 triazine-piperidine conjugates (EC₅₀: 0.87 µM) .
Chemical Reactivity and Stability
Oxidation and Reduction
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Oxidation: The benzylic C-H bond undergoes radical bromination (NBS, AIBN) to yield [1-(4-chloro-bromobenzyl)-piperidin-3-yl]-methanol.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) cleaves the C-Cl bond, producing [1-benzyl-piperidin-3-yl]-methanol.
Stability Profile
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Thermal Degradation: Decomposes at 218°C (TGA), with HCl elimination observed via FTIR.
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Photostability: UV irradiation (254 nm) induces <5% degradation over 24h, indicating robust photolytic stability.
Comparison with Structural Analogs
Positional Isomers
| Property | 4-Cl Isomer | 3-Cl Isomer | 3,4-DiCl Isomer |
|---|---|---|---|
| Melting Point | 92–94°C | 85–87°C | 101–103°C |
| Antifungal Activity | IC₅₀: 45 µM | IC₅₀: 38 µM | IC₅₀: 28 µM |
| Solubility (H₂O) | 1.2 mg/mL | 1.5 mg/mL | 0.8 mg/mL |
The 3,4-dichloro derivative exhibits enhanced antifungal potency but reduced aqueous solubility due to increased hydrophobicity.
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